N1-(3-chloro-4-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide
Description
N1-(3-chloro-4-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide is a halogenated amide derivative characterized by a 3-chloro-4-fluorobenzyl group attached to a 3-chloro-2,2-dimethylpropanamide backbone. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in antimicrobial or material sciences .
Properties
IUPAC Name |
3-chloro-N-[(3-chloro-4-fluorophenyl)methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO/c1-12(2,7-13)11(17)16-6-8-3-4-10(15)9(14)5-8/h3-5H,6-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIGZCVPUXJGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NCC1=CC(=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluorobenzyl chloride and 3-chloro-2,2-dimethylpropanamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Procedure: The 3-chloro-4-fluorobenzyl chloride is reacted with 3-chloro-2,2-dimethylpropanamide in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted amides, thioamides, ethers.
Scientific Research Applications
Medicinal Chemistry Applications
N1-(3-chloro-4-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Anticancer Activity
The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies indicate that it induces apoptosis (programmed cell death) in cancer cells through the following mechanisms:
- EGFR Inhibition : The compound binds to the epidermal growth factor receptor (EGFR), preventing its activation and downstream signaling pathways that lead to cell proliferation.
- Induction of Apoptosis : Increased levels of caspase-3 and caspase-8 have been observed in treated cells, suggesting that the compound promotes apoptotic pathways.
- Cell Cycle Arrest : Studies indicated that the compound causes G1 phase arrest in cancer cells, halting their progression and proliferation.
Case Studies on Anticancer Efficacy
| Study Type | Findings |
|---|---|
| In Vivo Tumor Models | Administration of the compound in xenograft models using A549 lung cancer cells resulted in a significant reduction in tumor volume compared to control groups. |
| Synergistic Effects | When combined with traditional chemotherapeutics like cisplatin, the compound exhibited synergistic effects, enhancing overall antitumor efficacy. |
The biological activity of this compound extends beyond anticancer properties. It has also been investigated for its antibacterial effects.
Antibacterial Activity
Research indicates that the compound may exhibit antibacterial properties by inhibiting critical enzymes involved in bacterial cell wall synthesis. This suggests potential applications in developing new antibiotics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Chloro and Fluoro Substituents : The presence of chloro and fluoro groups enhances lipophilicity and binding affinity to target proteins.
- Dimethylpropanamide Backbone : This core structure contributes significantly to the overall bioactivity by facilitating interactions with various biological targets.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects: The 3-chloro-4-fluorobenzyl group in the target compound introduces steric bulk and electron-withdrawing effects, likely increasing metabolic stability compared to the 2,4-difluorobenzyl analog . The trifluoromethylphenyl analog (C12H13ClF3NO) exhibits higher lipophilicity (logP ~3.5) due to the strong electron-withdrawing CF3 group, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
N1-(3-chloro-4-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound this compound has a molecular formula of and a molecular weight of 263.15 g/mol. The structural features that contribute to its biological activity include the presence of halogen substituents and the amide functional group, which are known to influence pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄Cl₂F |
| Molecular Weight | 263.15 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not available |
| Solubility | Not available |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and neuroprotective effects.
- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in cell survival.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to this compound. For instance:
- Study on Neuroprotection : A study focusing on neuroprotective agents demonstrated that similar compounds improved survival rates in neuronal cultures subjected to oxidative stress . The neuroprotective mechanism was linked to the modulation of neurotransmitter levels and reduction of reactive oxygen species (ROS).
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of related compounds, showing significant reductions in inflammatory markers in vitro when tested against lipopolysaccharide (LPS)-induced inflammation models .
Table 2: Summary of Biological Activities
Q & A
Q. What are the standard protocols for synthesizing N1-(3-chloro-4-fluorobenzyl)-3-chloro-2,2-dimethylpropanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or amide coupling. For example, analogous compounds are synthesized by reacting chloroformate intermediates with substituted benzylamines (e.g., 3-chloro-4-fluorobenzylamine) under anhydrous conditions . Key parameters include:
- Temperature : 0–10°C during reagent addition to control exothermic reactions.
- Catalysts : Use of EDC·HCl and HOBt·H₂O for amide bond formation .
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and stability.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/chloroform mixtures .
Q. Optimization Strategies :
- Monitor reaction progress via TLC or LC-MS.
- Adjust stoichiometry of reagents (e.g., 1.2 equivalents of benzylamine) to drive reactions to completion.
Q. Example Reaction Table :
| Reagent | Role | Equivalents | Conditions |
|---|---|---|---|
| 3-Chloro-4-fluorobenzylamine | Nucleophile | 1.2 | 0°C, THF |
| Chloroacetyl chloride | Electrophile | 1.0 | Dropwise addition |
| Triethylamine | Base | 2.5 | RT, 6 hours |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., solvent evaporation) .
- Waste Management : Segregate halogenated waste (chlorinated byproducts) in designated containers for incineration by licensed facilities .
- Emergency Procedures :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored.
- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons at δ 7.2–7.5 ppm; methyl groups at δ 1.2–1.5 ppm). Use CDCl₃ or DMSO-d₆ as solvents .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- IR Spectroscopy : Detect amide C=O stretches (~1650–1700 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the thermodynamic stability and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate:
- HOMO-LUMO gaps : Assess reactivity (smaller gaps indicate higher electrophilicity) .
- Mulliken charges : Identify electron-deficient regions (e.g., chloro/fluorine substituents).
- Thermochemical Analysis : Compute Gibbs free energy (ΔG) of formation using Gaussian or ORCA software .
Q. Troubleshooting Table :
| Issue | Cause | Solution |
|---|---|---|
| <50% Yield | Hydrolysis of amide | Use anhydrous conditions |
| Impurity peaks in NMR | Unreacted benzylamine | Extend reaction time to 12 hours |
Data Contradiction Analysis
Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be interpreted?
- Methodological Answer :
- Dynamic Effects : Check for restricted rotation (e.g., amide bond rotational barriers) causing signal broadening. Use variable-temperature NMR (VT-NMR) to confirm .
- Solvent Artifacts : DMSO-d₆ may induce shifts via hydrogen bonding; compare data in CDCl₃.
- Isotopic Splitting : Chlorine (³⁵Cl/³⁷Cl) isotopes may split peaks; use higher field instruments (≥500 MHz) to resolve .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
